Product packaging for Nigerloxin(Cat. No.:)

Nigerloxin

Katalognummer: B1248307
Molekulargewicht: 265.26 g/mol
InChI-Schlüssel: UOIRNFVLBXIGKH-SNAWJCMRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Overview of Natural Products from Filamentous Fungi in Research

Filamentous fungi are prolific producers of a diverse array of secondary metabolites, also known as natural products. These compounds are not essential for the primary growth and development of the fungi but often play crucial roles in their interaction with the environment and other organisms. mdpi.comresearchgate.net Research into fungal natural products has gained significant traction due to their wide spectrum of biological activities, which include potential applications in the pharmaceutical, cosmetic, agrochemical, and food industries. frontiersin.org The structural diversity of these metabolites is vast, encompassing classes such as polyketides, terpenes, alkaloids, and peptides. researchgate.net The exploration of this metabolic repertoire is considered imperative for the discovery of novel bioactive compounds. mdpi.com Advances in fungal genetics and synthetic biology, including techniques like CRISPR-Cas9, are transforming natural product research by enabling the elucidation of cryptic metabolites and biosynthetic pathways, as well as the manipulation of gene clusters to enhance or modify compound production. mdpi.comfrontiersin.orgfrontiersin.orgrsc.org

Significance of Aspergillus niger as a Source of Bioactive Compounds

Aspergillus niger, a ubiquitous mold found in various environments including soil, vegetation, and marine habitats, is a particularly important species in the context of natural product discovery. frontiersin.orgwikipedia.orgnih.gov It is recognized as a "secondary metabolite factory" due to its extensive metabolic diversity and capacity for producing a large number and variety of secondary metabolites. frontiersin.orgwikipedia.org While some A. niger strains can produce mycotoxins like ochratoxin A, which pose health hazards, many other strains are considered generally recognized as safe (GRAS) and have a long history of use in industrial applications, particularly for the production of enzymes and organic acids like citric acid. wikipedia.orgnih.gov The ability of A. niger to thrive in acidic conditions and its robust production capabilities make it invaluable for industrial biotechnology. wikipedia.org Research has identified numerous bioactive compounds from A. niger with various properties, including antifungal and antioxidant activities. tandfonline.comconnectjournals.comresearchgate.net

Historical Context and Discovery of Nigerloxin

This compound is a fungal metabolite that was discovered through the screening of microbial sources for enzyme inhibitors. oup.com Its discovery was reported by researchers at the Central Food Technological Research Institute (CFTRI) in India. This compound was specifically isolated from the fermented wheat bran using a strain of Aspergillus niger identified as CFR-W-105 and also by Aspergillus niger V. Teigh (MTCC-5166). frontiersin.orgoup.comresearchgate.netcdnsciencepub.comnih.govresearchgate.net The compound was found to be produced specifically under solid-state fermentation conditions, not in submerged fermentation. researchgate.net Its chemical structure was identified as 2-amido-3-hydroxy-6-methoxy-5-methyl-4-(prop-1′-enyl) benzoic acid. researchgate.netnih.gov

Current State of this compound Research and Unaddressed Questions

Current research on this compound has focused on its biological activities, particularly its inhibitory effects on enzymes like lipoxygenase (LOX-1) and rat lens aldose reductase (RLAR), as well as its free radical scavenging properties. oup.comresearchgate.netnih.gov Studies have investigated its potential beneficial influence on oxidative stress in experimental models of diabetes. cdnsciencepub.com Research has also explored optimizing the production of this compound using solid-state fermentation with various agro-industrial residues. oup.comnih.govresearchgate.net Spectroscopic studies have examined the interaction of this compound with proteins like bovine serum albumin (BSA) to understand its binding characteristics. nih.gov Computational and experimental studies have also explored the crystal structure landscape of this compound. rsc.orgrsc.org

Despite these advances, several questions remain unaddressed in this compound research. The full range of its biological activities and underlying mechanisms is still being explored. While studies in experimental animal models have shown promising results regarding its antioxidant and enzyme inhibitory potential, further detailed investigations are needed to fully elucidate its pharmacological profile. The complete biosynthetic pathway of this compound in Aspergillus niger and the regulatory mechanisms governing its production are areas that warrant further investigation. Exploring the potential for enhancing this compound production through genetic engineering or optimized fermentation strategies beyond the use of agro-industrial residues represents another avenue for research.

Scope and Objectives of Academic Inquiry on this compound

The scope of academic inquiry on this compound is centered on a comprehensive understanding of this fungal secondary metabolite from its biosynthesis to its potential applications. Key objectives include:

Detailed characterization of the this compound biosynthetic gene cluster in Aspergillus niger and the enzymes involved.

Investigation of the regulatory networks that control this compound production in response to different environmental conditions and substrates.

In-depth exploration of the mechanism of action of this compound as an inhibitor of lipoxygenase and aldose reductase.

Further evaluation of its antioxidant properties and potential interactions with other biological molecules.

Studies on the structural-activity relationships of this compound and its potential derivatives.

Development of efficient and scalable methods for this compound production, potentially utilizing metabolic engineering or synthetic biology approaches.

Exploring novel biological activities of this compound beyond its known enzyme inhibition and antioxidant properties.

These objectives aim to fill the existing knowledge gaps and provide a more complete picture of this compound, potentially paving the way for its future applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15NO5 B1248307 Nigerloxin

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C13H15NO5

Molekulargewicht

265.26 g/mol

IUPAC-Name

2-carbamoyl-3-hydroxy-6-methoxy-5-methyl-4-[(E)-prop-1-enyl]benzoic acid

InChI

InChI=1S/C13H15NO5/c1-4-5-7-6(2)11(19-3)9(13(17)18)8(10(7)15)12(14)16/h4-5,15H,1-3H3,(H2,14,16)(H,17,18)/b5-4+

InChI-Schlüssel

UOIRNFVLBXIGKH-SNAWJCMRSA-N

Isomerische SMILES

C/C=C/C1=C(C(=C(C(=C1O)C(=O)N)C(=O)O)OC)C

Kanonische SMILES

CC=CC1=C(C(=C(C(=C1O)C(=O)N)C(=O)O)OC)C

Synonyme

2-amido-3-hydroxy-6-methoxy-5-methyl-4-(prop-1'-enyl) benzoic acid
nigerloxin

Herkunft des Produkts

United States

Microbiological and Bioprocess Engineering Aspects of Nigerloxin Production

Isolation and Characterization of Nigerloxin-Producing Fungal Strains

This compound was discovered through the solid-state fermentation of wheat bran using Aspergillus niger V. Teigh (MTCC-5166). oup.comnih.govresearchgate.net

Strain Identification and Genetic Lineage (Aspergillus niger CFR-W-105, MTCC-5166)

The production of this compound is associated with specific strains of Aspergillus niger, namely CFR-W-105 and MTCC-5166. researchgate.netfrontiersin.orgnih.govresearchgate.netresearchgate.net These strains have been identified as producers of this compound when cultivated on substrates like wheat bran. researchgate.netfrontiersin.orgnih.gov Aspergillus niger is a widely distributed fungal species known for producing various secondary metabolites. frontiersin.orgnih.govresearchgate.net

Morphological and Physiological Studies of Producer Strains

While detailed morphological and physiological studies specifically on Aspergillus niger CFR-W-105 and MTCC-5166 for this compound production are not extensively detailed in the provided context, Aspergillus niger in general is known to grow well on various media with different carbon sources. frontiersin.orgnih.gov The metabolism of A. niger is significantly influenced by culture conditions, including medium composition and fermentation mode. frontiersin.orgnih.gov The strain MTCC-5166 used in this compound production studies was isolated from honey bee wax. researchgate.net The identification and cultural characteristics of the strain were determined according to established methods. researchgate.net

Fermentation Strategies for Enhanced this compound Biosynthesis

This compound production is primarily achieved through solid-state fermentation (SSF). oup.comnih.govresearchgate.netresearchgate.net SSF offers advantages such as lower energy requirements and reduced wastewater generation, and it allows for the utilization of agricultural byproducts as substrates. oup.comresearchgate.net

Solid-State Fermentation Optimization Parameters

The production of this compound through SSF is influenced by several parameters, including the type of solid substrate, moisture content, pH, and inoculum size. oup.comnih.govresearchgate.netresearchgate.net

Wheat bran has been identified as an effective substrate for this compound production by Aspergillus niger MTCC-5166. oup.comnih.govresearchgate.netresearchgate.net Studies have investigated the use of different agro-industrial residues as nutritional supplements along with wheat bran to enhance this compound production. oup.comnih.govresearchgate.net Tropical agro-industrial residues such as sweet lemon peel have been evaluated for their effect on this compound yield. oup.comnih.gov Supplementing wheat bran with 10% w/w sweet lemon peel and 5% v/w methanol (B129727) has been shown to achieve a twofold increase in this compound production, reaching 4.9 ± 0.3 mg gds⁻¹. oup.comnih.govresearchgate.net Other agro-industrial residues tested include groundnut oil cake (GC), coconut oil cake (CK), and others, some yielding negligible or poor this compound production compared to wheat bran. oup.comresearchgate.net

Here is a table summarizing the effect of different substrates on this compound production based on available data:

SubstrateThis compound Production (mg gds⁻¹)Citation
Wheat Bran2.3 ± 0.35 oup.com
Wheat Bran + Sweet Lemon Peel (10% w/w) + Methanol (5% v/w)4.9 ± 0.3 oup.comnih.govresearchgate.net
Other Agro-Industrial ResiduesNegligible to Poor Yields oup.comresearchgate.net

Moisture content is a critical parameter in solid-state fermentation for this compound production. An initial moisture content of 65% v/w has been identified as an optimized process parameter. oup.comnih.govresearchgate.net

The pH of the fermentation medium also plays a significant role. This compound production has been found to be stable between a pH of 4 and 5. oup.comnih.govresearchgate.net Studies have determined the effect of initial pH on the production of this compound and biomass by altering the pH of the moistening agent. oup.com

Incubation temperature is another factor influencing this compound production. While specific optimal temperatures are mentioned in the context of inoculum development (30°C) researchgate.net, the general fermentation parameters often involve incubation around 28°C unless otherwise stated in specific studies. researchgate.net The incubation period for optimal production has been reported as 6 days. oup.comnih.govresearchgate.net

Here is a summary of optimized parameters for enhanced this compound production:

ParameterOptimized ValueCitation
Initial Moisture Content65% v/w oup.comnih.govresearchgate.net
pHStable between 4 and 5 oup.comnih.govresearchgate.net
Incubation Period6 days oup.comnih.govresearchgate.net
Incubation TemperatureAround 28°C (Fermentation) researchgate.net, 30°C (Inoculum Development) researchgate.net researchgate.netresearchgate.net
Inoculum Size2 ml (8 x 10⁵ spores gds⁻¹) oup.comnih.govresearchgate.net

Optimization studies involving different volumes of mycelial suspension or broth culture have been conducted to determine the effect of inoculum size on this compound and biomass production. oup.com

Nutritional Supplementation Effects (Carbon, Nitrogen, Lipids, Minerals)

The production of this compound by Aspergillus niger is significantly influenced by the nutritional composition of the fermentation medium. Studies have shown that supplementing the growth substrate with specific carbon, nitrogen, lipid, and mineral sources can enhance this compound yield. For instance, solid-state fermentation (SSF) using wheat bran as the main substrate has been investigated, with various supplements tested to improve production. researchgate.netresearchgate.net

Research indicates that supplementing wheat bran with 5% (w/w) trisodium (B8492382) citrate (B86180) resulted in the highest this compound production, reaching a maximum of 5.06 mg/g of dry wheat bran. researchgate.netresearchgate.net The nature of the solid substrate itself also plays a crucial role. researchgate.netresearchgate.net

Further studies explored the use of different agro-industrial residues as nutritional supplements alongside wheat bran. researchgate.netresearchgate.net A twofold increase in this compound production (4.9 ± 0.3 mg gds⁻¹) was achieved by supplementing wheat bran with a combination of 10% w/w sweet lemon peel and 5% v/w methanol. researchgate.netresearchgate.net This suggests that specific combinations of supplements can have synergistic effects on this compound yield.

While the search results mention the influence of carbon, nitrogen, lipid, and mineral supplements, detailed data tables explicitly showing the effects of varying concentrations of individual carbon, nitrogen, lipid, and mineral sources on this compound production were not consistently available across the provided snippets. However, the impact of trisodium citrate and the combination of sweet lemon peel and methanol highlight the importance of targeted nutritional supplementation.

Inoculum Size and Incubation Period Optimization

The size of the inoculum and the duration of the incubation period are critical parameters affecting this compound production in fermentation. The production of this compound by Aspergillus niger in SSF is directly related to the sporulation of the culture. researchgate.netacademicjournals.org

Optimization studies have demonstrated that the inoculum size influences inhibitor production. researchgate.netresearchgate.net Using an initial inoculum size of 2 ml (8 x 10⁵ spores gds⁻¹) has been reported as part of optimized process parameters that led to a twofold increase in this compound production. researchgate.netresearchgate.net

The incubation period also plays a vital role in maximizing this compound yield. A time course study of this compound production in supplemented wheat bran medium showed that the amount of this compound produced was estimated daily over a period of up to 7 days. researchgate.net Optimized process parameters for enhanced production included an incubation period of 6 days. researchgate.netresearchgate.net It has been observed in studies on similar fungal bioprocesses that product accumulation can decrease after reaching a peak, possibly due to the decline phase of the fungus and depletion of nutrients. ndpublisher.in

Optimization of inoculum development in submerged fermentation prior to SSF has also been studied. researchgate.netacademicjournals.org An ideal pellet size of 1.23 mm, resulting in 6.0 mg of this compound/g dry weight of wheat bran in SSF, was achieved with an inoculum developed from 500 µl of spore suspension in the inoculum development broth at pH 7, incubated at 30°C and 200 rpm. researchgate.netacademicjournals.orgacademicjournals.org The highest this compound concentration (5.81 ± 0.04 mg/g dry wheat bran) was produced using 500 µl/L inoculum broth spore suspension. academicjournals.org Spore germination was significantly affected by pH, with the highest germination (92%) observed at pH 7. academicjournals.org

Comparative Analysis of Fermentation Modes (Solid-State vs. Submerged)

This compound production by Aspergillus niger has been specifically linked to solid-state fermentation (SSF). Research indicates that the inhibitor is produced only under SSF conditions and not in submerged fermentation (SmF) conditions. researchgate.netresearchgate.net

SSF involves the growth of microorganisms on moist solid substrates in the absence of free-flowing water, while SmF uses a liquid substrate. slideshare.netbiofueljournal.com SSF offers several potential advantages over SmF for certain applications, including the use of simple and inexpensive substrates (often agro-industrial residues), reduced need for nutrient solubilization, less rigorous parameter control, potentially higher product yields, lower energy requirements, less wastewater generation, no foam generation, and relatively easier product recovery. biofueljournal.com

The fact that this compound is produced exclusively in SSF by Aspergillus niger highlights the importance of this fermentation mode for its production. This could be related to the specific physiological requirements of the fungus for this compound biosynthesis, which are met more effectively in the solid-state environment.

Scale-Up Considerations in Bioreactor Design for this compound Production

Scaling up fermentation processes from laboratory scale to industrial scale presents several engineering challenges. While the provided search results specifically discuss this compound production primarily at the laboratory scale using flasks and mention SSF in fixed-bed column bioreactors for spore production researchgate.net, general principles of bioreactor scale-up are relevant.

Successful scale-up depends on sound engineering and scientific characterization of the bioreactor system. cytivalifesciences.com Key engineering parameters to consider include oxygen transfer rate (kLa), power input per unit volume (P/V), mixing times, and shear stress distribution. cytivalifesciences.comopenaccessjournals.com These parameters influence the physical and chemical environment within the bioreactor, which in turn impacts microbial growth, product yield, and quality. cytivalifesciences.com

Maintaining consistent conditions during scale-up is crucial, although some operating parameters like agitation rate and gas sparge rate are not directly scalable. cytivalifesciences.com Instead, scalable parameters that impact critical environmental factors should be selected. cytivalifesciences.com For instance, maintaining a constant kLa upon scale-up may require adjustments to specific power input and superficial air velocity. researchgate.net

Bioreactor design plays a significant role in scale-up. It is generally easier to scale up processes in bioreactors of different sizes that are geometrically similar and proportional. cytivalifesciences.com Different types of bioreactors and mixing technologies can impact cell culture performance, and using the same or similar manufacturing platforms across scales can facilitate the scale-up process. mdpi.com Challenges in large-scale bioreactors can include maintaining homogeneity, particularly regarding oxygen delivery and mixing, and managing pH gradients. cytivalifesciences.comopenaccessjournals.com

For this compound production via SSF, scale-up would involve designing and operating larger solid-state bioreactors, potentially fixed-bed columns or other configurations suitable for solid substrates. Considerations would include maintaining appropriate moisture content, temperature control, aeration, and removing metabolic heat and CO₂ throughout the larger volume of the solid matrix.

Advanced Extraction and Purification Methodologies for this compound

Efficient extraction and purification are essential steps to obtain this compound from the fermented solid substrate. These processes aim to isolate the target compound from the complex mixture of fungal biomass, residual substrate, and other metabolites.

Solvent Selection and Extraction Kinetics

The selection of an appropriate solvent is critical for effective extraction of this compound. The solvent should efficiently dissolve this compound while minimizing the extraction of impurities. This compound is described as a lipophilic molecule with phenolic groups and a conjugated double bond. researchgate.net

Studies on this compound recovery from fermented wheat bran have shown that extraction using ethyl acetate (B1210297) under acidic pH conditions (range of 4–5.5) under agitated conditions resulted in maximum inhibitor recovery. researchgate.netresearchgate.net The optimum time for this extraction was determined to be 90 minutes. researchgate.net

Extraction kinetics describes the rate at which a solute is transferred from the solid matrix to the solvent. researchgate.net This process often involves an initial rapid phase (washing) where the solute is quickly extracted from easily accessible areas, followed by a slower phase controlled by diffusion from within the solid material. researchgate.netacademie-sciences.fr Factors influencing extraction kinetics include solvent choice, temperature, pH, particle size of the solid substrate, and agitation. researchgate.netacademie-sciences.fr

While specific detailed kinetic models for this compound extraction were not provided in the search results, the mention of optimizing extraction time to 90 minutes suggests that kinetic studies were performed to determine the duration required for efficient recovery. researchgate.net The use of agitated conditions also indicates an effort to enhance the mass transfer rate during extraction. researchgate.netresearchgate.net

Chromatographic Purification Techniques (e.g., HPLC)

Chromatographic techniques are widely used for the purification of bioactive compounds, including this compound, to achieve high purity levels. High-Performance Liquid Chromatography (HPLC) is a common and effective method for this purpose. researchgate.netchromatographyonline.comlcms.cz

The purity of this compound obtained through SSF and subsequent extraction has been confirmed by HPLC. researchgate.net Specifically, a Shimadzu system (Model LC 10AVP) has been used for this analysis. researchgate.net this compound has characteristic UV-absorption maxima at 234, 292, 359, and 389 nm in methanol, with an extinction coefficient of 26,800 at 292 nm, which is used for its quantification. researchgate.net

HPLC separates compounds based on their interactions with a stationary phase and a mobile phase. diva-portal.org Reversed-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity, is a common mode used in purification. lcms.czdiva-portal.org Preparative HPLC is employed to isolate target compounds from complex mixtures on a larger scale than analytical HPLC. lcms.cz

While detailed protocols for this compound purification using HPLC were not extensively described in the provided snippets, the confirmation of purity by HPLC indicates its application in the downstream processing of this compound. researchgate.net The selection of specific HPLC parameters, such as the stationary phase, mobile phase composition, and detection wavelength (e.g., 292 nm for this compound), would be optimized to achieve effective separation and purification of this compound from co-extracted compounds. researchgate.net Techniques like preparative HPLC coupled with detectors such as UV or refractive index (for non-UV-active compounds) are standard approaches for isolating purified compounds. chromatographyonline.comlcms.cz

Purity Assessment and Yield Optimization

Purity assessment of this compound is crucial to ensure the quality and reliability of the compound for research and potential applications. High-performance liquid chromatography (HPLC) is a primary method used to ascertain the purity of this compound obtained after extraction and purification steps. researchgate.netcdnsciencepub.comniscpr.res.in This chromatographic technique allows for the separation and detection of this compound from other compounds present in the fermented matrix or crude extract, providing a quantitative measure of its purity. researchgate.netcdnsciencepub.comniscpr.res.in

Yield optimization in this compound production focuses on enhancing the amount of the compound produced by Aspergillus niger during solid-state fermentation and improving its recovery efficiency from the fermented substrate. Research has explored various parameters to optimize this compound yield, including the type of solid substrate, moisture content, pH, inoculum size, and supplementation with different nutrients. researchgate.netresearchgate.netnih.gov

Studies have shown that supplementing wheat bran with specific agro-industrial residues can significantly increase this compound production. For instance, a twofold increase in this compound yield (4.9 ± 0.3 mg/g dry substrate) was achieved by supplementing wheat bran with 10% w/w sweet lemon peel and 5% v/w methanol under optimized conditions. researchgate.netresearchgate.net The initial moisture content of the substrate also plays a critical role, with an initial moisture content of 65% v/w identified as optimal in some studies. researchgate.netresearchgate.net this compound production has been found to be stable within a pH range of 4 to 5. researchgate.netresearchgate.net

Inoculum size is another key factor influencing this compound yield. Optimized inoculum development in submerged culture, using a spore suspension at pH 7 and incubated at 30°C with agitation at 200 rpm, resulted in an ideal pellet size (1.23 mm) that led to a higher this compound yield (6.0 mg/g dry weight of wheat bran) in subsequent solid-state fermentation. researchgate.net

Extraction efficiency is also vital for maximizing the recovered this compound yield. Extracting the fermented wheat bran with ethyl acetate under acidic conditions (pH 4–5.5) with agitation has been shown to result in maximum inhibitor recovery. researchgate.net Optimal extraction time and temperature were determined to be 90 minutes and 30°C, respectively. researchgate.net

Detailed research findings on the impact of various parameters on this compound production are summarized in the table below:

ParameterOptimized ConditionObserved Effect on YieldSource
Substrate Supplement10% w/w sweet lemon peel + 5% v/w methanolTwofold increase (4.9 ± 0.3 mg/g dry substrate) researchgate.netresearchgate.net
Initial Moisture Content65% v/wOptimal yield researchgate.netresearchgate.net
pH4-5Stable production researchgate.netresearchgate.net
Inoculum Size2 ml (8 x 10⁵ spores/g dry substrate)Optimal yield under specific development conditions researchgate.netresearchgate.net
Inoculum DevelopmentpH 7, 30°C, 200 rpm (submerged)Ideal pellet size (1.23 mm) for enhanced SSF production researchgate.net
Extraction SolventEthyl acetateMaximum recovery under acidic conditions researchgate.net
Extraction pH4-5.5 (acidic)Maximum recovery researchgate.net
Extraction Time90 minutesOptimal recovery researchgate.net
Extraction Temperature30°COptimal recovery researchgate.net

Further research has also investigated the use of different agro-industrial residues as nutritional supplements for this compound production, indicating that the type of supplement influences inhibitor production. researchgate.net The production of this compound is directly related to the sporulation of the Aspergillus niger culture. researchgate.net

Structural Characterization and Computational Analysis of Nigerloxin

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic analysis was fundamental in the initial identification and subsequent characterization of Nigerloxin, revealing its chemical formula as 2-amido-3-hydroxy-6-methoxy-5-methyl-4-(prop-1'-enyl) benzoic acid. nih.govresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in determining the precise structure of this compound. nih.gov NMR is a powerful technique for elucidating the structure of organic compounds by providing detailed information about the chemical environment of individual atoms. tjnpr.org Through the analysis of both proton (¹H) and carbon-¹³ (¹³C) NMR spectra, along with advanced two-dimensional experiments like COSY, HSQC, and HMBC, the connectivity and spatial relationships of all atoms within the this compound molecule were established. nih.govtjnpr.orgmdpi.com The chemical shifts observed in the NMR spectrum are indicative of the electronic environment of the nuclei, allowing for the assignment of each proton and carbon to its specific position in the molecular structure. tjnpr.org

Table 1: Selected ¹H and ¹³C NMR Spectroscopic Data for this compound

Atom Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH 7.5 - 8.0 110 - 140
OCH₃ ~3.8 ~60
Ar-CH₃ ~2.2 ~15
Prop-1'-enyl CH₃ ~1.9 ~18
Prop-1'-enyl CH 5.5 - 6.5 125 - 135
OH Variable -
NH₂ Variable -

Note: The data presented are approximate values typical for the functional groups found in this compound and are for illustrative purposes.

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EIMS) was instrumental in determining the molecular weight and fragmentation pattern of this compound. nih.gov In GC-EIMS, the compound is first vaporized and separated from other components by gas chromatography, then ionized by a high-energy electron beam. nih.gov This process causes the molecule to fragment in a reproducible manner, generating a unique mass spectrum that serves as a molecular fingerprint. The mass spectrum of this compound provided the mass-to-charge ratio (m/z) of the molecular ion, confirming its molecular weight, and the fragmentation pattern offered corroborating evidence for the proposed structure by revealing the masses of stable fragments. nih.govnih.gov

Table 2: Key Fragments Observed in the GC-EIMS of this compound

m/z Value Proposed Fragment
[M]+ Molecular Ion
[M-CH₃]+ Loss of a methyl group
[M-NH₂]+ Loss of an amino group
[M-OCH₃]+ Loss of a methoxy (B1213986) group
[M-C₃H₅]+ Loss of the propenyl group

Note: This table represents plausible fragmentation patterns for this compound based on its structure.

Ultraviolet-Visible (UV-Vis) spectroscopy has been utilized to quantify this compound and provide information about its electronic structure. nih.govresearchgate.net This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. nih.gov The absorption of specific wavelengths of light corresponds to electronic transitions within the molecule, which are characteristic of the chromophores present. nih.gov For this compound, the UV-Vis spectrum in methanol (B129727) exhibits distinct absorption maxima, which are used for its quantification. researchgate.net

Table 3: UV-Vis Absorption Maxima of this compound in Methanol

Wavelength (nm) Molar Extinction Coefficient (ε)
234 13,200
292 26,800
359 6,230
389 2,100

Source: Data extracted from a study on the production of this compound. researchgate.net

Computational Structural Analysis and Prediction

Complementing experimental techniques, computational methods provide deeper insights into the structural landscape and electronic properties of this compound.

A Crystal Structure Prediction (CSP) study was conducted for both the anhydrate and monohydrate forms of this compound. rsc.org CSP is a computational methodology that aims to predict the crystal structure of a compound based solely on its chemical diagram, without the need for experimental data. wikipedia.org This is achieved by searching for the most thermodynamically stable arrangements of molecules in a crystal lattice.

The CSP study for the this compound anhydrate identified twelve different potential crystal growth pathways. rsc.org For the this compound monohydrate, the most probable crystal growth pathways were identified as higher-order supramolecular structures derived from the 1-D this compound water tape synthon (1HA), which was also observed in the experimental solvate forms. rsc.org This consistency between the predicted and experimental findings underscores the reliability of the computational model and the importance of the 1HA synthon in the crystallization of this compound. rsc.org

Key Findings from this compound Crystal Structure Prediction (CSP)
FormPrediction OutcomeKey Structural Motif
AnhydrateTwelve distinct crystal growth pathways were identified. rsc.orgN/A
MonohydrateHigher-order supramolecular constructs were identified as the most probable growth pathways. rsc.org1-D this compound water tape synthon (1HA). rsc.org

Based on available scientific literature, specific studies on the molecular docking and molecular dynamics simulations of this compound have not been reported. These computational techniques are valuable for predicting the binding affinity of a molecule to a biological target (docking) and for simulating the physical movements of atoms and molecules over time (dynamics), which can provide insights into conformational changes and stability. While such studies have been performed on other metabolites from Aspergillus niger, data specifically for this compound is not present in the reviewed sources.

Quantum chemical calculations were employed to investigate the electronic structure of this compound, particularly in relation to its radical scavenging properties. rsc.org These calculations provide insights into the distribution of electrons within the molecule and its energetic properties.

A key aspect of this investigation was the computation of the Bond Dissociation Enthalpy (BDE) and the HOMO–LUMO (Highest Occupied Molecular Orbital–Lowest Unoccupied Molecular Orbital) energy gap. rsc.org The BDE is a measure of the strength of a chemical bond, and a lower BDE for a specific bond (like an O-H bond) can indicate a higher propensity for the molecule to act as a radical scavenger by donating a hydrogen atom. rsc.org The HOMO-LUMO gap is an indicator of molecular stability and reactivity; a smaller gap suggests that the molecule can be more easily excited and is generally more reactive. rsc.org

The study compared the BDE and HOMO-LUMO gap of this compound with those of related β-hydroxy-γ-pyrone analogues. The results indicated that this compound possesses the lowest BDE and the smallest HOMO–LUMO gap among the compared compounds. rsc.org This computational finding supports the potential for this compound to have significant radical scavenging activity. rsc.org

Results of Quantum Chemical Calculations for this compound
ParameterFinding for this compoundImplication
Bond Dissociation Enthalpy (BDE)Found to be the lowest among related β-hydroxy-γ-pyrone analogues. rsc.orgSuggests a higher potential for radical scavenging activity. rsc.org
HOMO–LUMO Energy GapFound to be the lowest among related β-hydroxy-γ-pyrone analogues. rsc.orgIndicates higher chemical reactivity and lower kinetic stability. rsc.org

Biosynthetic Pathway and Genetic Investigations of Nigerloxin

Elucidation of Biosynthetic Precursors and Intermediates

Currently, there is a notable absence of published research detailing the biosynthetic origins of nigerloxin. The precursors and intermediate molecules that are assembled to form the final this compound structure have not been identified.

Isotopic Labeling Studies

There are no available scientific reports on isotopic labeling experiments conducted to trace the metabolic origins of the carbon and nitrogen atoms within the this compound molecule. Such studies are crucial for identifying the primary metabolites that serve as the building blocks for its biosynthesis.

Metabolomic Profiling during this compound Production

While metabolomic studies of Aspergillus niger have been conducted to investigate the production of other secondary metabolites, there is no specific research focused on profiling the metabolic changes that occur during the fermentation process leading to this compound production. Consequently, no data is available that could hint at potential precursors or related pathway intermediates.

Enzymology of Key Biosynthetic Steps

The enzymatic cascade that catalyzes the formation of this compound from its initial precursors is yet to be characterized. This includes both the core "backbone" enzymes that construct the fundamental molecular scaffold and the "tailoring" enzymes that modify this scaffold to produce the final active compound.

Identification and Characterization of "Backbone" Enzymes (e.g., Polyketide Synthases)

While the genome of Aspergillus niger is known to harbor a significant number of genes encoding polyketide synthases (PKSs), which are often involved in the biosynthesis of secondary metabolites, no specific PKS has been identified or characterized in relation to this compound synthesis. Research on the diverse PKS genes in A. niger has focused on their roles in the production of other compounds, such as pigments and mycotoxins.

Functional Analysis of "Tailoring" Enzymes (e.g., Methyltransferases, Oxygenases)

The specific tailoring enzymes, such as methyltransferases and oxygenases, that would be required to modify the initial polyketide chain to form the final structure of this compound have not been identified. There is no literature available on the functional analysis of any such enzymes in the context of the this compound biosynthetic pathway.

Recombinant Enzyme Expression and Activity Assays

In the absence of identified genes related to this compound biosynthesis, there have been no reports of the recombinant expression of any involved enzymes. Consequently, no activity assays have been performed to confirm their function.

Genetic Basis of this compound Biosynthesis

The investigation into the genetic underpinnings of this compound production in Aspergillus niger is rooted in the broader understanding of fungal secondary metabolism. Fungi often organize the genes responsible for producing a specific secondary metabolite into a contiguous genomic region known as a Biosynthetic Gene Cluster (BGC). This clustering facilitates the coordinated regulation of all necessary enzymes and transporters for the metabolic pathway.

Discovery and Characterization of Biosynthetic Gene Clusters (BGCs) in A. niger

Aspergillus niger is recognized for its complex secondary metabolism, possessing a genome that contains a large number of BGCs. researchgate.netresearchgate.net Many of these clusters are considered "cryptic" or "silent" because they are not expressed, or are expressed at very low levels, under standard laboratory conditions. biorxiv.orgnih.gov The discovery of this compound from Aspergillus niger V. Teigh (MTCC-5166) suggests the presence of a dedicated BGC responsible for its synthesis. researchgate.net

The process of identifying and characterizing a specific BGC, such as the one for this compound, typically involves several key steps:

Genome Sequencing: The first step is to sequence the genome of a known this compound-producing strain.

Bioinformatic Analysis: Specialized bioinformatics tools like antiSMASH are used to scan the genome sequence to predict the locations and boundaries of BGCs. frontiersin.org These tools identify core biosynthetic genes, such as those encoding polyketide synthases (PKS) or non-ribosomal peptide synthetases (NRPS), which serve as anchors for locating the clusters. nih.govfrontiersin.org

Gene Annotation: Once a candidate BGC is identified, the functions of the individual genes within the cluster are predicted based on homology to known genes. This includes enzymes like oxidoreductases, transferases, and transporters that are necessary for modifying the core chemical scaffold and exporting the final product.

While these are the established methods for BGC discovery, specific literature detailing the identification and full characterization of the this compound BGC is not extensively available. The vast number of uncharacterized BGCs in A. niger highlights the challenge and potential for future research in linking known compounds like this compound to their genetic origins. nih.govnih.gov

Transcriptional Regulation of this compound BGCs

The expression of BGCs in fungi is a tightly controlled process, governed by a complex network of regulatory elements. biorxiv.orgnih.gov Typically, a BGC contains its own pathway-specific transcription factor (TF) gene. mdpi.com This TF can bind to promoter regions of other genes within the cluster, acting as a master switch to turn the entire pathway on or off in response to specific developmental or environmental cues. mdpi.comnih.gov

In addition to pathway-specific TFs, global regulators like LaeA and McrA in Aspergillus species are known to influence the expression of multiple BGCs through chromatin remodeling, affecting the accessibility of DNA to the transcriptional machinery. biorxiv.org The production of this compound is noted to be linked to solid-state fermentation and the sporulation of the culture, suggesting that its BGC is likely regulated by developmental signals and nutrient conditions. researchgate.net

Research into the transcriptional regulation of secondary metabolism in A. niger often involves:

Identifying Regulatory Genes: Locating potential TF genes within or adjacent to the BGC.

Gene Expression Analysis: Using techniques like quantitative RT-PCR to measure how the expression of the BGC genes changes under different conditions or in response to the activity of specific regulators. nih.gov

However, specific studies identifying the transcription factors (both pathway-specific and global) that directly bind to and regulate the this compound BGC have not been detailed in the available scientific literature.

Comparative Genomics of this compound-Producing vs. Non-Producing Strains

Comparative genomics is a powerful tool for linking genes to functions by comparing the genomes of strains that exhibit different traits. nih.govnih.gov By comparing the genome of a this compound-producing A. niger strain with that of one or more non-producing strains, researchers can identify genetic differences—such as the presence or absence of an entire BGC, or specific mutations (SNPs, deletions) within pathway genes—that could account for the variation in phenotype. frontiersin.orgresearchgate.net

Studies on other A. niger metabolites, such as fumonisin and ochratoxin A, have successfully used this approach. For instance, some non-producing strains were found to have deletions in their respective BGCs, while in other cases, the entire cluster was present but remained unexpressed, pointing towards regulatory differences. frontiersin.orgresearchgate.net A similar comparative analysis for this compound would involve:

Sequencing the genomes of multiple this compound-producing and non-producing A. niger isolates.

Aligning the genomes to identify regions of difference.

Correlating the presence of a specific BGC or the integrity of its genes with the ability to produce this compound.

Such a dedicated comparative genomics study focusing specifically on this compound production has yet to be published.

Metabolic Engineering and Synthetic Biology Approaches

Metabolic engineering and synthetic biology offer a suite of tools to investigate and manipulate biosynthetic pathways. These techniques are crucial for confirming gene function, elucidating the steps of a pathway, and potentially enhancing the production of a desired compound.

Gene Knockout and Overexpression Strategies for Pathway Elucidation

To confirm the role of a candidate BGC and its constituent genes in producing a specific metabolite, targeted genetic manipulation is the gold standard.

Gene Knockout: Deleting a key gene in the proposed BGC, such as the core PKS or NRPS gene, should abolish the production of the final compound. In the context of this compound, deleting the backbone enzyme within its putative BGC in a producing strain would be expected to halt this compound synthesis, confirming the cluster's role. nih.govmdpi.com

Gene Overexpression: Increasing the expression of a key gene, particularly a pathway-specific transcription factor, can activate a silent or poorly expressed BGC, leading to increased production of the metabolite. mdpi.comnih.gov Overexpressing the specific TF for the this compound BGC could potentially boost yields or activate its production under conditions where it is normally not synthesized. nih.gov

The table below outlines the expected outcomes of these common genetic strategies.

Genetic StrategyTarget GeneExpected Outcome for this compound ProductionPurpose
Gene Knockout Core biosynthetic enzyme (e.g., PKS/NRPS)AbolishedConfirms the gene is essential for the pathway.
Gene Knockout Tailoring enzyme (e.g., oxidase)Accumulation of an intermediate metaboliteHelps determine the specific step catalyzed by the enzyme.
Overexpression Pathway-specific transcription factorIncreased productionConfirms the regulatory role of the TF and can be used for strain improvement.

While these techniques are routinely applied to study other Aspergillus BGCs, specific published examples of their application to elucidate the this compound pathway are not available.

Heterologous Expression of this compound Biosynthetic Pathways

Heterologous expression involves taking a BGC from its native organism and transferring it into a more manageable host strain. This technique is invaluable for several reasons:

It can be used to activate silent BGCs discovered through genomics.

It allows for the study of a pathway in a clean genetic background, free from the interference of other native secondary metabolites.

It can enable production of a compound in a host that is better suited for industrial fermentation.

Aspergillus species like A. nidulans and A. oryzae are often used as heterologous hosts for expressing fungal BGCs due to their well-developed genetic tools and their ability to correctly process fungal genes. nih.govrsc.org A. niger itself has also been successfully used as a host to express BGCs from other fungi. mdpi.com The process would involve cloning the entire this compound BGC into an expression vector and transforming it into a suitable host. Successful production of this compound in the new host would definitively prove that the cloned BGC is solely responsible for its biosynthesis. To date, there are no reports in the scientific literature of the successful heterologous expression of the this compound BGC.

Directed Evolution of Biosynthetic Enzymes for Modified Structures

Directed evolution is a powerful laboratory technique used to engineer enzymes with improved or novel properties. This method mimics the process of natural selection, introducing genetic diversity into the gene encoding an enzyme and then using a high-throughput screening or selection process to identify variants with the desired characteristics. In the context of secondary metabolite biosynthesis, directed evolution can be applied to the enzymes within a BGC to alter their substrate specificity, catalytic efficiency, or the very reactions they perform. This can lead to the production of novel analogues of the natural product with potentially improved therapeutic properties.

While the principles of directed evolution are well-established and have been successfully applied to various fungal enzymes, including polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs) which are often involved in secondary metabolite biosynthesis, there is no specific published research detailing the application of this technique to the enzymes involved in this compound biosynthesis.

The successful application of directed evolution to the this compound biosynthetic pathway would first require the identification and characterization of the responsible BGC. Once the genes encoding the biosynthetic enzymes are known, researchers could employ various mutagenesis strategies, such as error-prone PCR or DNA shuffling, to create libraries of enzyme variants. These variants would then need to be expressed, either in the native Aspergillus niger host or a heterologous host, and the resulting chemical products screened for novel structures or improved activities.

Hypothetical Application of Directed Evolution to this compound Biosynthesis:

To illustrate the potential of this approach, one could envision a scenario where the this compound BGC is identified and found to contain a key tailoring enzyme, for instance, a methyltransferase or an oxidase. Directed evolution could then be applied to this enzyme to alter its regioselectivity, leading to the methylation or oxidation of a different position on the this compound scaffold. This would generate a library of novel this compound derivatives.

Table 1: Hypothetical Data from a Directed Evolution Experiment on a Putative this compound-Modifying Enzyme

Enzyme VariantMutation(s)Substrate Conversion (%)Novel Product(s) Detected
Wild-Type-95This compound
Variant 1A123G80This compound, Isomer A
Variant 2F245Y, L301P65This compound, Derivative B
Variant 3V87C90This compound

This table is purely illustrative and does not represent actual experimental data, as no such research on this compound has been published.

Molecular and Biochemical Mechanisms of Action of Nigerloxin

Enzyme Inhibition Kinetics and Specificity

Nigerloxin has been identified as an inhibitor of both aldose reductase and lipoxygenase. The following subsections detail the kinetic parameters of this inhibition.

Aldose Reductase (AR) Inhibition: Kinetic Parameters (IC50, Ki) and Mechanism (Reversible/Mixed Type)

This compound has been shown to inhibit rat lens aldose reductase (RLAR) with a reported IC50 value of 69 μM. The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.

Lipoxygenase (LOX-1) Inhibition: Kinetic Parameters (IC50, Ki) and Mechanism (Reversible/Mixed Type)

The inhibitory activity of this compound extends to soybean lipoxygenase-I (LOX-1), against which it exhibits an IC50 value of 79 μM.

Similar to its interaction with aldose reductase, specific kinetic parameters beyond the IC50 value, such as the Ki and the detailed reversible or mixed-type inhibitory mechanism for this compound's action on LOX-1, have not been elucidated in the available research.

Substrate Competition and Allosteric Modulation Studies

There is currently no publicly available research or data pertaining to substrate competition experiments or allosteric modulation studies involving this compound. Such studies would be crucial in determining whether this compound binds to the active site of its target enzymes, thereby competing with the substrate, or to a secondary, allosteric site to modulate enzyme activity.

Antioxidant and Free Radical Scavenging Mechanisms

In addition to its enzyme-inhibiting properties, this compound possesses free radical scavenging capabilities, indicating its potential as an antioxidant agent.

Direct Radical Scavenging Assays (e.g., DPPH, ABTS, FRAP)

The antioxidant potential of this compound has been quantified using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. In this assay, this compound demonstrated an ED50 value of 66 μM. The ED50 value in this context represents the effective dose required to scavenge 50% of the DPPH radicals.

Data from other direct radical scavenging assays, such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay or the Ferric Reducing Antioxidant Power (FRAP) assay, are not available in the current body of scientific literature for this compound. These assays would provide a broader profile of its antioxidant capacity by measuring its ability to scavenge different types of radicals and its reducing power.

Redox Potential and Electron Donating Properties

Detailed studies on the redox potential and specific electron-donating properties of this compound have not been reported. The radical scavenging activity observed in the DPPH assay suggests that this compound does possess the ability to donate an electron or a hydrogen atom to stabilize free radicals, a key characteristic of antioxidant compounds. However, without specific measurements of its redox potential, a quantitative assessment of its electron-donating capacity cannot be provided.

Interaction with Reactive Oxygen and Nitrogen Species

This compound, a metabolite produced by the fungus Aspergillus niger, has demonstrated significant free-radical scavenging activity. This capability is central to its interaction with reactive oxygen species (ROS), which are highly reactive molecules and free radicals derived from molecular oxygen. In various experimental models, this compound has been shown to function as an effective antioxidant, likely through its electron-donating nature. Its ability to scavenge free radicals contributes to the mitigation of oxidative stress, a condition implicated in the pathogenesis of numerous diseases.

Reactive nitrogen species (RNS) are nitric oxide-derived compounds that, like ROS, can cause cellular damage at high concentrations through a process known as nitrosative stress. nih.gov While direct studies detailing the specific interactions between this compound and RNS are not extensively documented, its established role as a potent free-radical scavenger suggests a potential for interaction. Antioxidant compounds typically react with and neutralize various types of free radicals, including RNS. The glutathione (B108866) system, which this compound positively modulates, plays a crucial role in the detoxification of both ROS and RNS. nih.gov Therefore, this compound may exert a protective effect against nitrosative stress by directly scavenging RNS or by bolstering the cellular antioxidant systems responsible for their neutralization.

Cellular Pathway Modulation

The polyol pathway is a metabolic route that converts glucose to sorbitol and then to fructose. Under hyperglycemic conditions, an increased flux through this pathway is a key contributor to the development of diabetic complications. A critical rate-limiting enzyme in this pathway is aldose reductase.

Research has identified this compound as a potent inhibitor of aldose reductase. nih.govresearchgate.net In experimental models of galactose-induced cataract and diabetes, the administration of this compound has been shown to significantly reduce the activity of lens and kidney aldose reductase. nih.govnih.gov By inhibiting this key enzyme, this compound effectively decreases the metabolic flux through the polyol pathway. This action helps to prevent the accumulation of sorbitol, an osmotically active compound that can lead to cellular damage, and mitigates the associated oxidative stress that arises from the consumption of the cofactor NADPH by aldose reductase. nih.gov The reduction in polyol pathway activity is a significant mechanism underlying the protective effects of this compound observed in these models. nih.govmdpi.com

Table 1: Effect of this compound on Polyol Pathway Enzymes

Enzyme Tissue Effect Observed in Experimental Models Reference
Aldose Reductase Lens, Kidney Significantly reduced activity nih.govnih.gov

This compound enhances the cellular antioxidant defense network by modulating both non-enzymatic and enzymatic systems. A cornerstone of cellular antioxidant defense is the glutathione system. Studies have shown that this compound administration elevates the levels of reduced glutathione (GSH), a major cellular antioxidant, in the lens, blood, liver, and kidney of experimental rat models. nih.govnih.govnih.govnih.gov GSH is vital for detoxifying reactive species and serves as a cofactor for several antioxidant enzymes. nih.gov

In addition to bolstering GSH levels, this compound significantly elevates the activities of key antioxidant enzymes. In diabetic rat models, treatment with this compound resulted in increased activity of superoxide (B77818) dismutase (SOD), glutathione peroxidase (GPx), catalase (CAT), glutathione reductase (GR), and glutathione S-transferase (GST) in various tissues, including the blood, liver, and kidney. nih.govnih.govmdpi.com These enzymes are critical for detoxifying specific reactive oxygen species; for instance, SOD converts superoxide radicals to hydrogen peroxide, which is then neutralized by CAT and GPx. By upregulating these enzymatic defenses, this compound helps to maintain redox homeostasis and protect cells from oxidative damage. nih.gov

Table 2: Modulation of Cellular Antioxidant Defense Systems by this compound

Component System Tissue Effect Observed in Experimental Models Reference
Reduced Glutathione (GSH) Glutathione System Lens, Blood, Liver, Kidney Elevated concentration nih.govnih.govnih.govnih.gov
Total Thiols Non-Enzymatic Lens, Blood, Liver Elevated concentration nih.govnih.govnih.gov
Superoxide Dismutase (SOD) Antioxidant Enzyme Lens, Blood, Liver, Kidney Elevated activity nih.govmdpi.com
Catalase (CAT) Antioxidant Enzyme Kidney Elevated activity mdpi.com
Glutathione Peroxidase (GPx) Antioxidant Enzyme Lens Elevated activity nih.gov
Glutathione Reductase (GR) Antioxidant Enzyme Kidney Elevated activity mdpi.com
Glutathione S-Transferase (GST) Antioxidant Enzyme Kidney Elevated activity mdpi.com

The efficacy of an antioxidant compound can be assessed by its ability to reduce markers of oxidative damage. This compound has been shown to significantly decrease the levels of key oxidative stress markers in animal models.

Lipid peroxidation is a process where free radicals attack lipids, leading to cellular damage. Malondialdehyde (MDA) is a common marker for this process. In diabetic and galactose-fed rats, this compound administration led to a significant reduction in lipid peroxides in the lens, plasma, liver, and kidney. nih.govnih.govnih.gov This indicates that this compound effectively protects cellular membranes from oxidative degradation.

Advanced glycation end products (AGEs) are harmful compounds formed when proteins or lipids become glycated after exposure to sugars. They are implicated in the progression of diabetic complications and other chronic diseases. Research has demonstrated that this compound administration significantly decreases the accumulation of AGEs in the lens and kidney of experimental animals. nih.govnih.gov By countering the formation of both lipid peroxides and AGEs, this compound demonstrates a robust capacity to ameliorate the molecular damage caused by oxidative stress. nih.govnih.gov

Table 3: Influence of this compound on Oxidative Stress Markers

Marker Type Tissue Effect Observed in Experimental Models Reference
Lipid Peroxides Oxidative Damage Lens, Plasma, Liver, Kidney Significantly decreased levels nih.govnih.govnih.gov
Advanced Glycation End Products (AGEs) Oxidative Damage Lens, Kidney Significantly decreased formation/accumulation nih.govnih.gov

Molecular Target Identification and Validation

Proteomics provides a powerful set of tools for identifying the protein targets of small molecules, thereby elucidating their mechanisms of action. These approaches can involve affinity chromatography coupled with mass spectrometry to isolate and identify proteins from a complex biological sample that directly bind to a specific compound.

To date, specific studies employing proteomic approaches to comprehensively identify the direct binding proteins of this compound have not been extensively reported in the scientific literature. While research has clearly established its inhibitory effect on the enzyme aldose reductase, a full profile of its molecular targets remains an area for future investigation. The application of chemical proteomics could validate known targets like aldose reductase and potentially uncover novel binding partners, offering deeper insights into the full spectrum of this compound's biological activities and cellular pathway modulations.

Table of Mentioned Compounds

Compound Name
Advanced Glycation End Products (AGEs)
Aldose Reductase
Catalase (CAT)
Fructose
Glucose
Glutathione (GSH)
Glutathione Peroxidase (GPx)
Glutathione Reductase (GR)
Glutathione S-Transferase (GST)
Hydrogen Peroxide
Lipid Peroxides
Malondialdehyde (MDA)
NADPH
This compound
Nitric Oxide
Reactive Nitrogen Species (RNS)
Reactive Oxygen Species (ROS)
Sorbitol

Gene Expression Profiling (Transcriptomics) in Response to this compound

No publicly available scientific literature or data could be found detailing studies on the global gene expression changes or transcriptomic profiles in cells or tissues in response to this compound exposure.

In Vitro and Cell-Based Receptor Binding Assays

There is no available research in the public domain that has investigated the specific binding of this compound to cellular receptors through in vitro or cell-based receptor binding assays. While its inhibitory effects on enzymes such as aldose reductase and lipoxygenase are documented, dedicated receptor binding studies to identify specific protein targets and quantify binding affinities have not been reported. A computational docking study has suggested potential interactions with the papain-like protease of SARS-CoV-2, but this does not constitute a pharmacological receptor binding assay. nih.gov

Protein Interaction Studies

Binding to Plasma Proteins (e.g., Bovine Serum Albumin)

The interaction between this compound and Bovine Serum Albumin (BSA) has been investigated, serving as a model for the interaction of this fungal metabolite with plasma proteins. researchgate.net Fluorescence spectroscopy studies have demonstrated that this compound quenches the intrinsic fluorescence of BSA, indicating a binding interaction. researchgate.net This quenching mechanism was utilized to determine the binding constant of the interaction.

The association constant (Ka) for the binding of this compound to BSA was estimated to be 1.01 ± 0.2 x 106 M-1. researchgate.net Further analysis using Job's method of continuous variation indicated the formation of a 1:1 ± 0.1 complex between this compound and BSA. researchgate.net

To elucidate the nature of the binding forces, thermodynamic parameters were calculated based on the variation of the association constant with temperature. The interaction is characterized by a Gibbs free energy change (ΔG) of -8.2 ± 0.1 kcal/mol, an enthalpy change (ΔH) of approximately 0 kcal/mol, and an entropy change (ΔS) of 27.5 ± 0.4 cal/mol/K at 27°C. researchgate.net The near-zero enthalpy change and the positive entropy change suggest that the binding is primarily driven by hydrophobic and ionic interactions. researchgate.net The observation that increasing ionic strength does not favor the interaction further supports the involvement of partial ionic bonding in the complex formation. researchgate.net The binding of this compound to BSA was also found to be a reversible process. researchgate.net

Thermodynamic Parameters for the Interaction of this compound with Bovine Serum Albumin (BSA) at 27°C

ParameterValueUnit
Association Constant (Ka)1.01 ± 0.2 x 106M-1
Gibbs Free Energy (ΔG)-8.2 ± 0.1kcal/mol
Enthalpy (ΔH)~0kcal/mol
Entropy (ΔS)27.5 ± 0.4cal/mol/K

Structural Changes upon Interaction (e.g., Circular Dichroism)

The impact of this compound binding on the secondary structure of BSA was investigated using circular dichroism (CD) spectroscopy. researchgate.net The results of these measurements revealed that the interaction of this compound with BSA does not induce any significant changes in the secondary structure of the protein. researchgate.net This suggests that the binding of this compound to BSA does not cause a major conformational rearrangement of the protein's alpha-helical and beta-sheet content.

Biological Activity in Experimental Models Non Human

In Vitro Cellular Assays

Nigerloxin, a metabolite isolated from the fungus Aspergillus niger, has demonstrated notable inhibitory effects on key enzymes implicated in metabolic and inflammatory pathways. nih.gov In vitro studies have specifically quantified its activity against rat lens aldose reductase (RLAR) and soybean lipoxygenase-I (LOX-1). nih.gov Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which is linked to the development of secondary complications of diabetes. cdnsciencepub.com

Research has established that this compound inhibits RLAR with a half-maximal inhibitory concentration (IC50) of 69 µM. nih.gov Its inhibitory action also extends to LOX-1, with an IC50 value of 79 µM. nih.gov These findings highlight this compound's potential to modulate enzymatic activities central to diabetic complications and inflammation. Further studies in animal models of diabetes and galactosemia have shown that treatment with this compound effectively countered the increased activity of aldose reductase and sorbitol dehydrogenase in the eye lens. researchgate.netnih.gov

EnzymeSourceInhibitory Concentration (IC50)Reference
Rat Lens Aldose Reductase (RLAR)Rat Lens69 µM nih.gov
Soybean Lipoxygenase-I (LOX-1)Soybean79 µM nih.gov

This compound exhibits significant free-radical scavenging capabilities, a property central to its potential therapeutic effects. nih.gov Its antioxidant capacity has been evaluated through several established in vitro assays. cftri.res.in The compound was found to be an effective antioxidant in the phosphomolybdenum, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS•+), and 2,2-diphenyl-1-picrylhydrazyl (DPPH•) assays. cftri.res.in

The free radical scavenging activity against DPPH was quantified, revealing a half-maximal effective concentration (ED50) of 66 µM. nih.gov This demonstrates a potent ability to donate electrons and neutralize free radicals, which are key contributors to oxidative stress implicated in the pathology of various diseases, including diabetes. cdnsciencepub.comcftri.res.in The antioxidant potency of this compound is attributed to its electron-donating nature. cftri.res.in

To better contextualize its antioxidant potential, the efficacy of this compound has been compared with that of curcumin, a well-characterized natural antioxidant. cftri.res.in In these comparative in vitro studies, this compound demonstrated potent antioxidant activity across multiple assay platforms. cftri.res.in

Notably, when evaluated using the Ferric Reducing Antioxidant Power (FRAP) assay, which measures the ability of a compound to reduce ferric iron, this compound's potency was found to be superior to that of curcumin. cftri.res.in This finding suggests that this compound possesses a robust capacity to act as a reducing agent, a key mechanism for antioxidant defense. cftri.res.in

In Vivo Preclinical Studies in Animal Models (Non-Human)

The therapeutic potential of this compound has been explored in animal models of diabetes and its secondary complications. cdnsciencepub.com In studies using streptozotocin-induced diabetic rats, this compound administration was shown to delay the onset and progression of cataractogenesis. nih.gov The incidence of mature cataracts was significantly lower in diabetic animals that received the compound. researchgate.net These results indicate that this compound may help in ameliorating the development of diabetic cataracts by countering the underlying osmotic and oxidative stress in the lens. researchgate.netnih.gov

Furthermore, research suggests a potential role for this compound in mitigating diabetic nephropathy. cdnsciencepub.com In diabetic animal models, hyperlipidemia is a characteristic feature that contributes to the severity of diabetic renal disease. cdnsciencepub.com The administration of this compound significantly countered the lipid abnormalities that develop in the diabetic condition, which may have positive implications for ameliorating diabetic nephropathy. cdnsciencepub.com

In vivo studies have documented the significant impact of this compound on various biochemical markers in different tissues of diabetic animal models.

Lens: In the eye lens of diabetic rats, this compound treatment significantly reduced the levels of lipid peroxides and advanced glycation end products (AGEs). nih.gov It also counteracted the diabetes-induced increase in the activities of the polyol pathway enzymes, aldose reductase, and sorbitol dehydrogenase. nih.gov Concurrently, this compound treatment led to a significant elevation in the levels of the antioxidant molecule glutathione (B108866), as well as the activities of key antioxidant enzymes, including superoxide (B77818) dismutase, glutathione-S-transferase, and glutathione peroxidase. nih.gov

Liver: Diabetes is associated with significant alterations in the hepatic lipid profile and elevated liver enzymes. cdnsciencepub.com Diabetic animals exhibited elevated levels of hepatic cholesterol, triglycerides, and phospholipids. cdnsciencepub.com Treatment with this compound resulted in substantial reductions in these markers. cdnsciencepub.com Furthermore, the activities of alanine (B10760859) and aspartate aminotransferases, which are indicators of liver cell damage and are elevated in diabetic animals, were significantly countered by this compound administration. cdnsciencepub.com

TissueBiochemical MarkerEffect of this compound Treatment in Diabetic ModelsReference
LensLipid Peroxides & Advanced Glycation End Products (AGEs)Significantly decreased nih.gov
Aldose Reductase & Sorbitol Dehydrogenase ActivityCountered the increase nih.gov
GlutathioneSignificantly elevated nih.gov
Antioxidant Enzymes (SOD, GST, GPx)Significantly elevated activity nih.gov
LiverHepatic Cholesterol33.8% reduction cdnsciencepub.com
Hepatic Triglycerides30.5% reduction cdnsciencepub.com
Hepatic Phospholipids17.2% reduction cdnsciencepub.com
BloodAlanine & Aspartate AminotransferasesSignificantly countered elevation cdnsciencepub.com

Histopathological and Molecular Correlates of Biological Effects

This section would typically detail the microscopic changes in tissues (histopathology) and the alterations in molecular pathways observed in animal models following administration of this compound. Research in this area would aim to connect the compound's mechanism of action at a cellular and molecular level with the physiological and pathological outcomes observed in the whole organism.

Potential areas of investigation would include:

Target Organ Toxicity: Identification of specific organs or tissues that are primarily affected by this compound. Histopathological examination using various staining techniques would reveal cellular damage, inflammation, apoptosis, or other morphological changes.

Cellular Mechanisms: Elucidation of the specific cell types affected and the nature of the cellular response. This could involve techniques like immunohistochemistry to identify protein expression changes or in situ hybridization to detect changes in gene expression.

Molecular Pathway Analysis: Studies using genomics, proteomics, and metabolomics would be crucial to identify the molecular signaling pathways perturbed by this compound. This could involve assessing changes in gene transcription, protein phosphorylation, or metabolite concentrations.

A representative data table for this section might look like this:

Experimental ModelOrgan/TissueHistopathological FindingsKey Molecular Changes
Mus musculus (Mouse)LiverHepatocellular necrosis, inflammatory cell infiltrationUpregulation of CYP enzymes, activation of MAPK signaling pathway
Rattus norvegicus (Rat)KidneyTubular damage, glomerular sclerosisDownregulation of organic anion transporters, increased expression of kidney injury molecule-1 (KIM-1)

Pharmacokinetic Profiling in Model Organisms

Pharmacokinetics is the study of how an organism affects a drug, and it involves the processes of absorption, distribution, metabolism, and excretion (ADME). wuxiapptec.com Understanding the pharmacokinetic profile of this compound would be essential for preclinical development. wuxiapptec.com

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

ADME studies are fundamental to determining the fate of a compound in a biological system. genoskin.com

Absorption: This would investigate how this compound enters the bloodstream from the site of administration (e.g., oral, intravenous). Key parameters would include bioavailability and the rate of absorption.

Distribution: This would describe the reversible transfer of this compound from the bloodstream to various tissues and organs in the body. The volume of distribution would be a key parameter to quantify this.

Metabolism: This involves the biotransformation of this compound into other compounds (metabolites), primarily in the liver. Studies would aim to identify the major metabolic pathways and the enzymes involved (e.g., cytochrome P450 enzymes).

Excretion: This is the process by which this compound and its metabolites are removed from the body, typically via urine or feces. The clearance rate and elimination half-life would be determined.

A summary of potential ADME properties for this compound could be presented as follows:

Pharmacokinetic ParameterValueModel Organism
Bioavailability (%)Data not availableData not available
Volume of Distribution (L/kg)Data not availableData not available
Plasma Protein Binding (%)Data not availableData not available
Major MetabolitesData not availableData not available
Primary Route of ExcretionData not availableData not available
Elimination Half-life (h)Data not availableData not available

Bioanalytical Method Development for Quantification in Biological Matrices

To perform pharmacokinetic studies, sensitive and specific analytical methods are required to measure the concentration of this compound and its metabolites in biological samples like blood, plasma, urine, and tissues. onlinepharmacytech.info The development and validation of such methods are critical. jneonatalsurg.com

Key aspects of bioanalytical method development would include:

Analytical Technique: The choice of analytical instrumentation, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being a common and powerful technique for its sensitivity and selectivity. jneonatalsurg.comresearchgate.net

Sample Preparation: Developing procedures to extract this compound from the complex biological matrix, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction. researchgate.net

Method Validation: A rigorous validation process to ensure the method is accurate, precise, selective, and robust, adhering to regulatory guidelines. jneonatalsurg.com This would involve assessing linearity, limit of quantification, accuracy, precision, recovery, and stability.

A table summarizing a hypothetical validated bioanalytical method for this compound might be:

ParameterMethod/Result
Analytical InstrumentTriple Quadrupole LC-MS/MS
Sample MatrixRat Plasma
Extraction MethodSolid-Phase Extraction
Linearity Range1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ)1 ng/mL
Inter-day Precision (%CV)< 15%
Inter-day Accuracy (%Bias)± 15%

Structural Analogs, Derivatives, and Structure Activity Relationships Sar

Rational Design of Nigerloxin Analogs

The rational design of novel this compound analogs would be a critical step toward enhancing its potency, selectivity, and pharmacokinetic properties. This process would involve a deep understanding of its binding interactions with target enzymes and the contribution of its various functional groups to its biological activity.

Modification of Key Functional Groups

A systematic modification of the key functional groups of the this compound scaffold would be a primary strategy to probe its structure-activity relationship (SAR). Key functional groups on the this compound molecule that would likely be targeted for modification include the amide, hydroxyl, methoxy (B1213986), and prop-1'-enyl groups, as well as the carboxylic acid.

Table 1: Hypothetical Modifications of this compound's Functional Groups and Their Rationale

Functional GroupPotential ModificationsRationale for Modification
AmideHydrolysis to the corresponding amine, conversion to various secondary and tertiary amides, replacement with sulfonamides or other bioisosteres.To explore the importance of the hydrogen bonding capabilities and the steric bulk at this position for target engagement.
HydroxylAlkylation to form ethers, acylation to form esters, or removal of the group.To investigate the role of this group as a hydrogen bond donor or acceptor in receptor binding.
MethoxyDemethylation to the corresponding phenol, or replacement with larger alkoxy groups.To probe the steric and electronic requirements of the binding pocket in this region.
Prop-1'-enylReduction to a propyl group, oxidation to an acrylic acid, or replacement with other alkyl or aryl groups.To assess the impact of the double bond's rigidity and the substituent's size on biological activity.
Carboxylic AcidEsterification, amidation, or replacement with bioisosteric groups such as tetrazoles.To modify the compound's acidity and polarity, which can influence cell permeability and oral bioavailability.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering novel molecular backbones with similar biological activity to a known active compound. In the context of this compound, this would involve replacing the central benzoic acid core with other cyclic or heterocyclic systems that can maintain the spatial arrangement of the key pharmacophoric elements. Bioisosteric replacement of functional groups would also be a key strategy to improve physicochemical and pharmacokinetic properties while retaining biological activity.

Chemical Synthesis Strategies for this compound Derivatives

The generation of a diverse library of this compound analogs would necessitate robust and flexible synthetic strategies. Both semi-synthesis from the natural product and total synthesis approaches would be valuable.

Semi-Synthesis from Natural this compound

Should this compound be readily available through fermentation, semi-synthesis would offer a more direct route to certain derivatives. This approach would involve the chemical modification of the parent molecule. For instance, the peripheral functional groups, such as the amide and hydroxyl groups, could be modified through standard organic reactions to yield a range of analogs.

Total Synthesis Approaches for Complex Analogs

For more complex analogs, particularly those involving modifications to the core benzoic acid scaffold, a total synthesis approach would be required. A retrosynthetic analysis would likely disconnect the molecule into simpler, commercially available starting materials. A potential synthetic route could involve the construction of a polysubstituted benzene (B151609) ring, followed by the introduction of the amide and prop-1'-enyl side chains. Such a strategy would offer the flexibility to introduce a wide variety of substituents at each position of the scaffold, enabling a thorough exploration of the SAR.

Computational Modeling for SAR Prediction

Computational modeling techniques would be invaluable in guiding the rational design of this compound analogs and in understanding their SAR. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking could be employed.

A QSAR study would involve compiling a dataset of this compound analogs with their corresponding biological activities. Molecular descriptors, representing various physicochemical properties of the analogs, would be calculated. Statistical methods would then be used to build a mathematical model that correlates these descriptors with biological activity. This model could then be used to predict the activity of novel, yet-to-be-synthesized analogs.

Molecular docking simulations could provide insights into the binding mode of this compound and its analogs within the active sites of their target enzymes, such as aldose reductase and lipoxygenase. These simulations would help to rationalize the observed SAR and guide the design of new analogs with improved binding affinities.

Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity. nih.govwikipedia.orgscholarsresearchlibrary.com These models are crucial for predicting the activity of new, unsynthesized molecules, thereby guiding the design of more potent and selective drugs. nih.govmdpi.com A comprehensive search of scientific databases reveals no published QSAR studies specifically focused on this compound. This indicates that the systematic exploration of how modifications to its chemical structure would affect its inhibitory activity has not been reported.

Pharmacophore Modeling

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. ajchem-a.comnih.gov This "pharmacophore" can then be used to screen large databases of chemical compounds to find new potential drug candidates. frontiersin.org There is currently no available research that details any pharmacophore models developed for this compound.

Molecular Dynamics Simulations of Ligand-Target Interactions

Molecular dynamics (MD) simulations are powerful computational techniques that provide insights into the dynamic interactions between a ligand (like this compound) and its protein target at an atomic level. umd.edunih.govresearchgate.netnih.govmdpi.com These simulations can help to understand the binding mechanism and stability of the ligand-protein complex, which is invaluable for drug design. The scientific literature lacks any studies on molecular dynamics simulations involving this compound and its target enzymes.

Biological Evaluation of this compound Analogs and Derivatives

The absence of synthesized analogs and derivatives of this compound naturally leads to a lack of biological evaluation data for such compounds.

Comparative Enzyme Inhibition Profiles

Typically, once analogs of a lead compound are synthesized, they are tested against the target enzymes to compare their inhibitory potency. This comparative analysis helps to establish a structure-activity relationship. For this compound, no such comparative enzyme inhibition data for any of its analogs is available in the public domain.

Modified Biological Activities in Cellular and Animal Models

Following in vitro enzyme assays, promising analogs are usually advanced to cellular and then animal models to assess their efficacy and pharmacological properties in a more complex biological system. nih.govnih.govnih.govmdpi.comnih.gov The lack of any preceding research on this compound analogs means that no studies in cellular or animal models have been reported.

Advanced Analytical and Bioanalytical Methodologies for Nigerloxin Research

High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., PDA, MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of Nigerloxin from complex matrices such as fermentation broths and biological samples. semanticscholar.orgsu.ac.th When coupled with advanced detectors like Photodiode Array (PDA) and Mass Spectrometry (MS), HPLC provides unparalleled selectivity and sensitivity. ojp.govlabstocknigeria.com

An HPLC-PDA system allows for the continuous collection of UV-Vis spectra of the eluting compounds, which is crucial for peak identification and purity assessment. su.ac.th The characteristic UV spectrum of this compound can be used for its specific detection and quantification. su.ac.th Method development would involve optimizing the mobile phase composition (typically a mixture of acetonitrile or methanol (B129727) and water with acid modifiers), flow rate, and column chemistry (commonly a C18 reversed-phase column) to achieve optimal separation from other metabolites. semanticscholar.orgnih.gov

For even greater specificity and structural information, HPLC can be coupled with a mass spectrometer (LC-MS). chromatographyonline.commdpi.comnih.gov LC-MS and its tandem version, LC-MS/MS, enable the precise determination of this compound's molecular weight and fragmentation patterns. mdpi.comnih.govresearchgate.net This is invaluable for confirming the identity of the compound in crude extracts and for pharmacokinetic studies that track the compound and its metabolites in biological fluids. nih.gov The validation of an HPLC method for this compound would adhere to established guidelines, ensuring its linearity, accuracy, precision, and robustness. semanticscholar.orgpsnnjp.orgnih.gov

Table 1: Representative Validation Parameters for a Hypothetical this compound HPLC-PDA Method

ParameterSpecificationDescription
Linearity (r²) > 0.999Demonstrates a direct proportional relationship between detector response and concentration over a specified range. semanticscholar.org
Limit of Detection (LOD) e.g., 0.05 µg/mLThe lowest concentration of this compound that can be reliably detected by the method. nih.gov
Limit of Quantification (LOQ) e.g., 0.15 µg/mLThe lowest concentration of this compound that can be accurately and precisely quantified. nih.gov
Precision (%RSD) < 2%The degree of agreement among individual test results when the procedure is applied repeatedly (Intra-day and Inter-day). semanticscholar.org
Accuracy/Recovery (%) 98-102%The closeness of the test results obtained by the method to the true value, often determined by spiking a blank matrix with a known amount of this compound. psnnjp.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. nih.govnih.gov It played a direct role in the initial structural identification of this compound, which was characterized using NMR and GC-Electron Ionization Mass Spectrometry (GC-EIMS) data. nih.gov

In the context of metabolite profiling, GC-MS is used to analyze the spectrum of small molecules produced by Aspergillus niger during fermentation. academicjournals.orgresearchgate.net This allows researchers to understand the biosynthetic pathway of this compound and to optimize production by monitoring the formation of precursors and related metabolites. Since many primary metabolites like amino acids, organic acids, and sugars are non-volatile, a chemical derivatization step is typically required to make them amenable to GC analysis. nih.govmdpi.com A common method is trimethylsilylation, which increases the volatility and thermal stability of the analytes. nih.gov

The sample extract is injected into the GC, where compounds are separated based on their boiling points and interaction with the column's stationary phase. The separated compounds then enter the mass spectrometer, which generates a unique mass spectrum for each, acting as a chemical fingerprint. gcms.cz By comparing these spectra to established libraries (e.g., NIST) and the known spectrum of this compound, researchers can identify a wide range of compounds in a single run. academicjournals.orgyoutube.com

Table 2: Application of GC-MS in this compound Research

ApplicationDescriptionKey GC-MS Features
Structural Elucidation Initial identification of this compound's chemical structure. nih.govProvides molecular weight and fragmentation data (GC-EIMS).
Metabolite Profiling Comprehensive analysis of metabolites from Aspergillus niger culture. academicjournals.orgmdpi.comHigh resolution and sensitivity for detecting a broad range of compounds after derivatization. mdpi.com
Pathway Analysis Identification of potential precursors and byproducts related to this compound biosynthesis.Ability to separate and identify structurally similar compounds.
Quality Control Fingerprinting of fermentation batches to ensure consistency.Reproducible chromatograms and mass spectra allow for batch-to-batch comparison. nih.gov

Development of Robust Bioassays for Activity Assessment

Bioassays are fundamental tools for discovering and quantifying the biological activities of compounds like this compound. researchgate.netnih.gov The development of robust and reproducible bioassays has been crucial in establishing this compound's profile as a dual inhibitor of aldose reductase and lipoxygenase and as a potent antioxidant. nih.govnih.gov These assays measure a specific biological response to the compound and are essential for guiding further research. biopharminternational.comresearchgate.net

Key bioassays used to characterize this compound include:

Enzyme Inhibition Assays: The inhibitory effects of this compound on rat lens aldose reductase (RLAR) and soybean lipoxygenase-I (LOX-1) were determined using specific enzyme assays. The potency is typically expressed as an IC50 value, which is the concentration of this compound required to inhibit 50% of the enzyme's activity. nih.gov

Antioxidant Activity Assays: Several methods have been employed to evaluate this compound's antioxidant capacity. These include assays for scavenging free radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)), as well as assays measuring reducing power, such as the ferric reducing antioxidant power (FRAP) and phosphomolybdenum methods. nih.gov The antioxidant potential of this compound was found to be comparable or even superior to the natural antioxidant curcumin in some tests. nih.gov

Table 3: Summary of Bioassays and Reported Activity for this compound

BioassayBiological Activity MeasuredResult/PotencyReference
Rat Lens Aldose Reductase (RLAR) Inhibition Inhibition of an enzyme implicated in diabetic complications.IC50: 69 µM nih.gov
Soybean Lipoxygenase-I (LOX-1) Inhibition Inhibition of an enzyme involved in inflammation.IC50: 79 µM nih.gov
DPPH Radical Scavenging Free radical scavenging ability.ED50: 66 µM nih.gov
FRAP Assay Ferric reducing antioxidant power.Superior to curcumin. nih.gov
ABTS Radical Scavenging Free radical scavenging ability.Effective antioxidant. nih.gov
Phosphomolybdenum Assay Total antioxidant capacity.Effective antioxidant. nih.gov

Quantitative Spectrophotometric Methods for Production Monitoring

Quantitative spectrophotometric methods offer a simple, rapid, and cost-effective approach for monitoring the production of this compound during fermentation. researchgate.net These methods are based on the principle that many compounds absorb light in the ultraviolet (UV) or visible range of the electromagnetic spectrum, and the amount of light absorbed is directly proportional to the concentration of the compound in the solution (Beer-Lambert law).

To develop such a method for this compound, a pure standard of the compound is used to determine its wavelength of maximum absorbance (λmax). A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations at this λmax. researchgate.net This curve serves as a reference for quantifying this compound in unknown samples, such as crude extracts from the fermentation broth.

While less selective than HPLC, UV-Vis spectrophotometry is highly suitable for routine, high-throughput monitoring of fermentation batches to estimate yield and optimize production parameters like media composition, pH, and incubation time. For accurate quantification, sample extracts may require a preliminary purification or extraction step to minimize interference from other UV-absorbing compounds in the complex broth. The method's validation would include confirming its linearity, precision, and accuracy to ensure reliable results. researchgate.netresearchgate.net Many of the antioxidant bioassays mentioned previously, such as the DPPH and FRAP assays, are themselves spectrophotometric methods where the change in absorbance upon reaction with this compound is measured to determine activity. nih.gov

Future Research Directions and Cross Disciplinary Perspectives

Exploration of Novel Biological Activities and Therapeutic Avenues (Non-Clinical)

Initial research has established nigerloxin as a dual inhibitor of rat lens aldose reductase (RLAR) and soybean lipoxygenase-1 (LOX-1), alongside demonstrating free-radical scavenging capabilities. csfarmacie.czscielo.br The IC50 values for RLAR and LOX-1 inhibition were reported as 69 μM and 79 μM, respectively. medchemexpress.com Furthermore, its antioxidant properties have been demonstrated through various in vitro assays, including the phosphomolybdenum, DPPH, ABTS, and FRAP methods. researchgate.net

Future non-clinical research should aim to broaden the scope of its biological activity profile. Investigating its effects on other enzyme families, such as kinases, proteases, and transferases, could reveal new therapeutic possibilities. Microorganisms are a known source of a vast array of biologically active secondary metabolites that have applications in treating a wide range of diseases. csfarmacie.cz Exploring this compound's activity against targets implicated in inflammation, neurodegeneration, and metabolic disorders in cell-based and cell-free assays would be a logical next step. The unique molecular structure of many microbial metabolites, which are often not found in synthetic chemical libraries, makes them promising candidates for novel drug discovery. researchgate.net

Target Enzyme/ActivityReported IC50 / ObservationPotential Future Research Areas
Rat Lens Aldose Reductase (RLAR)69 μM medchemexpress.comInvestigation into inhibition of human aldose reductase and other related oxidoreductases.
Lipoxygenase-1 (LOX-1)79 μM medchemexpress.comScreening against a panel of human lipoxygenase isoforms (e.g., 5-LOX, 12-LOX, 15-LOX).
Free Radical ScavengingPotent antioxidant activity observed in vitro. niscpr.res.inresearchgate.netMechanistic studies to identify specific antioxidant pathways and effects on intracellular reactive oxygen species (ROS).
Other Transferases/OxidoreductasesNot yet exploredBroad-panel enzymatic screening to identify novel inhibitory activities against pharmaceutically relevant targets. csfarmacie.cz

Application of Omics Technologies (Genomics, Transcriptomics, Proteomics, Metabolomics)

Omics technologies offer a powerful, holistic approach to understanding the molecular impact of a compound like this compound. hilarispublisher.comresearchgate.net These high-throughput methods can provide comprehensive insights into the global changes within a biological system in response to this compound treatment, helping to identify its mechanism of action and uncover novel targets. nih.govnih.gov

Genomics and Transcriptomics : The study of an organism's genetic material (genomics) and its RNA transcripts (transcriptomics) can reveal how this compound affects gene expression. humanspecificresearch.org By treating cell cultures with this compound and performing RNA sequencing (transcriptomics), researchers can identify which genes are up- or down-regulated, pointing towards the cellular pathways the compound modulates. nih.gov

Proteomics : As the large-scale study of proteins, proteomics can identify changes in protein abundance, modifications, and interactions following this compound exposure. humanspecificresearch.org This is crucial because proteins are often the direct targets of bioactive compounds. hilarispublisher.com

Metabolomics : This technology involves the comprehensive analysis of metabolites in a biological sample. humanspecificresearch.org Metabolomics can show how this compound alters the metabolic fingerprint of a cell, providing insights into its effects on cellular energy, biosynthesis, and signaling pathways. hilarispublisher.com

The integration of these omics datasets provides a comprehensive, systems-level view of this compound's biological effects, accelerating the identification of its primary targets and off-target effects. researchgate.net

Omics TechnologyPotential Application for this compound ResearchExpected Insights
Genomics Sequencing the Aspergillus niger strain to fully characterize the this compound biosynthetic gene cluster.Identification of all genes involved in this compound production, enabling pathway engineering. researchgate.net
Transcriptomics Analyzing gene expression changes in target cells (e.g., cancer cells, immune cells) after this compound treatment.Revealing the cellular pathways and molecular signatures affected by this compound. hilarispublisher.comnih.gov
Proteomics Identifying proteins that directly bind to this compound or whose expression/modification levels change upon treatment.Uncovering direct molecular targets and downstream signaling cascades. nih.govhumanspecificresearch.org
Metabolomics Profiling changes in the metabolome of cells or organisms exposed to this compound.Understanding the impact on cellular metabolism and identifying biomarkers of response. hilarispublisher.comhumanspecificresearch.org

Synthetic Biology and Pathway Engineering for Enhanced Production and Diversification

The production of many natural products, including this compound, via traditional fermentation can be limited by low yields. rsc.orgnih.gov Synthetic biology and pathway engineering offer transformative solutions to this challenge. mdpi.comnumberanalytics.com These disciplines involve the redesign of organisms to produce specific substances or gain new abilities. synbioafrica.com

By identifying the complete biosynthetic gene cluster for this compound, researchers can use synthetic biology tools to engineer a more efficient production host. nih.gov This could involve transferring the pathway into a robust, fast-growing microbial chassis like Escherichia coli or Saccharomyces cerevisiae (yeast), which are more amenable to industrial-scale fermentation. nih.gov Furthermore, pathway engineering can be used to generate novel analogs of this compound. By modifying enzymes within the biosynthetic pathway, it's possible to create a library of "unnatural" natural products with potentially improved potency, selectivity, or novel biological activities. numberanalytics.comnih.gov

Ecological Role of this compound in Microbial Interactions and Host-Microbe Symbiosis

Microorganisms rarely exist in isolation; they form complex communities where chemical communication and competition are paramount. nih.govnih.gov Secondary metabolites like this compound are key players in these interactions. nih.gov The production of such compounds can be a strategy for a microbe to inhibit the growth of competitors (antagonism) and secure resources in its ecological niche. nih.govuomustansiriyah.edu.iq

Future research should investigate the specific ecological role of this compound. Does it inhibit the growth of competing bacteria or fungi in the soil? Does it act as a signaling molecule in the complex soil microbiome? slideshare.net Understanding its function in the natural environment could provide insights into its biological activities and reveal new applications, for instance, in agriculture as a biocontrol agent against plant pathogens. nih.govmdpi.com Fungal-bacterial interactions can also trigger the production of specific secondary metabolites that are not produced when the fungus is grown alone, highlighting the importance of studying these mixed communities. nih.gov

Computational Chemistry and Artificial Intelligence in this compound Drug Discovery and Design

The convergence of computational chemistry and artificial intelligence (AI) is revolutionizing drug discovery. patsnap.com These technologies can accelerate the identification of promising drug candidates from vast chemical spaces and optimize their properties with unprecedented efficiency. tribuneonlineng.comxtalpi.com

For this compound, AI and machine learning models can be used to:

Predict Novel Activities : By training algorithms on large datasets of known drug-target interactions, AI can predict new potential biological targets for this compound based on its chemical structure. nih.gov

Virtual Screening : Computational methods can virtually screen millions of this compound analogs against a protein target to identify derivatives with higher binding affinity and selectivity. xtalpi.comindianabiosciences.org

De Novo Design : Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific therapeutic properties while minimizing predicted toxicity. patsnap.comxtalpi.com

This in silico approach streamlines the drug discovery process, reducing the time and cost associated with traditional experimental screening and allowing researchers to focus on the most promising candidates. tribuneonlineng.comindianabiosciences.org

Computational/AI ToolApplication in this compound ResearchObjective
Machine Learning (ML) Develop models to predict new biological targets for this compound. tribuneonlineng.comExpand the therapeutic potential beyond known activities.
Molecular Docking Simulate the interaction of this compound and its analogs with protein targets. indianabiosciences.orgPredict binding affinity and understand structure-activity relationships.
Molecular Dynamics (MD) Simulations Simulate the dynamic behavior of the this compound-protein complex over time.Assess the stability of the interaction and refine binding models.
Generative AI Models Design novel molecules based on the this compound scaffold. xtalpi.comCreate optimized drug candidates with improved efficacy and safety profiles.

Challenges and Opportunities in Natural Product Research with this compound as a Model

Natural product research, while historically successful, faces several challenges, including the difficulty of isolating compounds in sufficient quantities, identifying their molecular targets, and ensuring sustainable sourcing. rsc.orgmdpi.com this compound serves as an excellent model to illustrate both these challenges and the modern opportunities to overcome them.

Challenges : The initial discovery and production of this compound rely on fungal fermentation, which can be low-yielding and difficult to scale up. niscpr.res.innih.gov Identifying its full range of biological targets requires extensive and often complex screening efforts. rsc.org

Opportunities : The challenges are being met with powerful new technologies. Synthetic biology offers a path to high-titer, sustainable production. nih.govmdpi.com The integration of omics and AI-driven computational approaches provides a clear strategy for rapidly identifying molecular targets and mechanisms of action. nih.govnih.gov By embracing these cross-disciplinary tools, the field of natural products can enter a new era of discovery, with complex molecules like this compound leading the way. nih.gov

Q & A

Basic Research Question

  • HPLC with UV detection (λ = 280 nm) for purity assessment.
  • LC-MS/MS for structural confirmation and quantification.
  • Validate methods using spiked samples and calibration curves (R² > 0.99) .

How can researchers ensure reproducibility when scaling this compound production across substrate batches?

Advanced Research Question
Address batch variability via:

  • Substrate standardization : Physicochemical profiling (e.g., moisture, particle size).
  • Inoculum consistency : Use cryopreserved spore stocks and quantify spore viability pre-fermentation.
  • Process monitoring : Real-time tracking of CO₂ evolution or enzyme activity as proxy metrics .

What methodologies validate the biological activity of this compound in experimental models?

Advanced Research Question

  • In vitro assays : Lipoxygenase inhibition kinetics (IC₅₀ determination).
  • Dose-response studies with positive controls (e.g., nordihydroguaiaretic acid).
  • Metabolomic profiling to identify off-target effects in eukaryotic cells .

Why does pH stability vary across this compound production studies, and how can this be mitigated?

Basic Research Question
pH stability (4.0–5.0) is strain- and substrate-dependent. Mitigation strategies:

  • Buffered media : Use citrate-phosphate buffers to maintain pH.
  • Proteomic analysis of pH-responsive enzymes in Aspergillus niger to identify stability determinants .

How can multi-omics approaches enhance understanding of this compound biosynthesis pathways?

Advanced Research Question
Integrate:

  • Transcriptomics : Identify genes upregulated during peak production phases.
  • Metabolomics : Map precursor-product relationships in secondary metabolism.
  • CRISPR-Cas9 knockouts to validate gene function in biosynthesis .

What are the challenges in assessing long-term stability of this compound under varying storage conditions?

Advanced Research Question

  • Accelerated stability studies : Use ICH guidelines (e.g., 40°C/75% RH for 6 months).
  • Degradation product analysis : LC-MS to identify hydrolysis or oxidation byproducts.
  • Statistical modeling : Arrhenius equation to predict shelf-life .

Methodological Guidance for Researchers

  • Literature reviews : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine questions .
  • Data validation : Cross-check primary sources (e.g., peer-reviewed journals) over secondary summaries .
  • Ethical reporting : Disclose conflicts of interest and raw data availability per journal guidelines .

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